molecular formula C17H16N2O3 B5707438 2-(4-tert-butylphenyl)-5-nitro-1,3-benzoxazole CAS No. 112606-70-9

2-(4-tert-butylphenyl)-5-nitro-1,3-benzoxazole

Cat. No. B5707438
CAS RN: 112606-70-9
M. Wt: 296.32 g/mol
InChI Key: VWQDSJKIOPTEMM-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenyl)-5-nitro-1,3-benzoxazole, also known as NBD-Cl, is a fluorescent labeling reagent that has been widely used in scientific research. It is a highly sensitive and selective probe that can be used to detect and quantify a variety of biomolecules, including proteins, nucleic acids, and lipids. In

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenyl)-5-nitro-1,3-benzoxazole is based on its ability to covalently bind to biomolecules through the formation of a stable NBD adduct. The fluorescent properties of 2-(4-tert-butylphenyl)-5-nitro-1,3-benzoxazole are due to the presence of a nitrobenzoxadiazole chromophore that undergoes a conformational change upon binding to a biomolecule. This conformational change results in a shift in the absorption and emission spectra of 2-(4-tert-butylphenyl)-5-nitro-1,3-benzoxazole, allowing for the detection and quantification of the labeled biomolecule.
Biochemical and Physiological Effects:
2-(4-tert-butylphenyl)-5-nitro-1,3-benzoxazole has been shown to have minimal biochemical and physiological effects on the labeled biomolecule. It does not interfere with the function or structure of the biomolecule and can be used to label both native and denatured proteins. 2-(4-tert-butylphenyl)-5-nitro-1,3-benzoxazole has also been shown to have low toxicity and is not mutagenic or carcinogenic.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-tert-butylphenyl)-5-nitro-1,3-benzoxazole in lab experiments include its high sensitivity and selectivity, its ability to label a variety of biomolecules, and its ease of use. However, there are some limitations to using 2-(4-tert-butylphenyl)-5-nitro-1,3-benzoxazole. It is not suitable for use in vivo due to its low solubility in water and its potential toxicity. Additionally, 2-(4-tert-butylphenyl)-5-nitro-1,3-benzoxazole labeling can interfere with some assays, such as enzyme assays, and can be affected by changes in pH and temperature.

Future Directions

There are several future directions for the use of 2-(4-tert-butylphenyl)-5-nitro-1,3-benzoxazole in scientific research. One direction is the development of new NBD derivatives with improved solubility and selectivity. Another direction is the use of 2-(4-tert-butylphenyl)-5-nitro-1,3-benzoxazole in the development of new diagnostic assays for the detection of diseases. Additionally, 2-(4-tert-butylphenyl)-5-nitro-1,3-benzoxazole can be used in the study of protein dynamics and conformational changes, as well as in the development of new drugs and therapies.

Synthesis Methods

The synthesis of 2-(4-tert-butylphenyl)-5-nitro-1,3-benzoxazole involves the reaction of 2-aminophenol with 4-tert-butylbenzoyl chloride and nitric acid. The resulting product is a yellow crystalline solid that is highly fluorescent. The synthesis of 2-(4-tert-butylphenyl)-5-nitro-1,3-benzoxazole is relatively simple and can be carried out in a laboratory setting using standard organic chemistry techniques.

Scientific Research Applications

2-(4-tert-butylphenyl)-5-nitro-1,3-benzoxazole has been widely used in scientific research as a fluorescent labeling reagent. It can be used to label and detect a variety of biomolecules, including proteins, nucleic acids, and lipids. 2-(4-tert-butylphenyl)-5-nitro-1,3-benzoxazole has been used in studies of protein structure and function, protein-protein interactions, lipid metabolism, and nucleic acid structure. It has also been used in diagnostic assays for the detection of diseases such as cancer and Alzheimer's disease.

properties

IUPAC Name

2-(4-tert-butylphenyl)-5-nitro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-17(2,3)12-6-4-11(5-7-12)16-18-14-10-13(19(20)21)8-9-15(14)22-16/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQDSJKIOPTEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401229956
Record name 2-[4-(1,1-Dimethylethyl)phenyl]-5-nitrobenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401229956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Tert-butylphenyl)-5-nitro-1,3-benzoxazole

CAS RN

112606-70-9
Record name 2-[4-(1,1-Dimethylethyl)phenyl]-5-nitrobenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112606-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(1,1-Dimethylethyl)phenyl]-5-nitrobenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401229956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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